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molecular formula C6H10F2O B1404837 2-(3,3-Difluorocyclobutyl)ethanol CAS No. 1056467-54-9

2-(3,3-Difluorocyclobutyl)ethanol

Cat. No. B1404837
M. Wt: 136.14 g/mol
InChI Key: GDHPGAARGJPJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09427442B2

Procedure details

A solution of 2-(3,3-difluorocyclobutyl)ethanol (270 mg, 2.0 mmol, prepared as described in Bogen, S. et al., Bioorg. Med. Chem. Lett., 18:4219 (2008)) in acetone (5 mL) was treated with Jones reagent (2.7 mmol, 1 mL of 2.7 M solution) over a period of 30 minutes at room temperature. After 2 hours, additional Jones reagent (0.25 mL) was added. After 1 hour, the reaction mixture was filtered through CELITE®, and concentrated under reduced pressure. The reaction mixture was re-dissolved in ethyl acetate (10 mL), washed with water (2×20 mL), brine (20 mL), and then dried over MgSO4, The mixture was then filtered and concentrated to isolate Intermediate S-9A (275 mg, 92% yield) as a tan solid. 1H NMR (500 MHz, chloroform-d) δ 2.74-2.87 (2H, m), 2.57-2.62 (2H, m), 2.48-2.56 (1H, m, J=8.60, 4.30, 4.30, 1.94 Hz), 2.23-2.35 (2H, m).
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0.25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:9])[CH2:5][CH:4]([CH2:6][CH2:7][OH:8])[CH2:3]1.CC(C)=[O:12].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[F:1][C:2]1([F:9])[CH2:5][CH:4]([CH2:6][C:7]([OH:12])=[O:8])[CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
FC1(CC(C1)CCO)F
Name
Jones reagent
Quantity
1 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Jones reagent
Quantity
0.25 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through CELITE®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The reaction mixture was re-dissolved in ethyl acetate (10 mL)
WASH
Type
WASH
Details
washed with water (2×20 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to isolate Intermediate S-9A (275 mg, 92% yield) as a tan solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1(CC(C1)CC(=O)O)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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